molecular formula C11H9BrOS B8322484 3-Bromo-4-(4-methoxyphenyl)thiophene

3-Bromo-4-(4-methoxyphenyl)thiophene

Cat. No.: B8322484
M. Wt: 269.16 g/mol
InChI Key: NOPNWVBBILRBMZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methoxyphenyl)thiophene is a high-value synthetic intermediate designed for advanced research and development. This compound features a thiophene ring, a privileged scaffold in medicinal chemistry, which is ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs . The strategic incorporation of both bromo and methoxyphenyl substituents makes this molecule a versatile building block for constructing complex organic materials and exploring novel pharmacophores. Researchers primarily value this compound for its application in nonlinear optical (NLO) materials and organic electronics. The bromo group acts as a moderate electron-withdrawing agent, while the methoxy group on the phenyl ring is an electron donor; this combination facilitates a donor-acceptor dynamic within a π-conjugated system, which is crucial for enhancing properties like second- and third-order harmonic generation . Thiophene-based materials with bromo and methoxy substitutions are known to exhibit excellent semiconducting characteristics and efficient electron transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . In drug discovery, the thiophene nucleus serves as a key pharmacophore and is frequently used as a bio-isosteric replacement for phenyl rings to improve a molecule's metabolic stability, binding affinity, and physicochemical properties . The synthetic handles provided by the bromine atom allow for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

3-bromo-4-(4-methoxyphenyl)thiophene

InChI

InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-14-7-11(10)12/h2-7H,1H3

InChI Key

NOPNWVBBILRBMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The electronic nature and position of substituents significantly influence the reactivity and applications of brominated thiophenes. Key comparisons include:

Compound Name Substituent(s) Electronic Effect Key Reactivity/Applications References
3-Bromo-4-(4-methoxyphenyl)thiophene 4-methoxyphenyl at C4 Electron-donating (-OCH₃) High reactivity in Suzuki coupling; used in dimerization for energy storage
3-Bromo-4-(2-bromophenyl)thiophene 2-bromophenyl at C4 Electron-withdrawing (-Br) Pd-catalyzed C–N coupling; pharmaceutical intermediates
3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene Ethynyl-4-butylphenyl at C2 Moderately electron-withdrawing Sonogashira coupling; organic electronics
3-Methoxy-2-(4-methoxyphenyl)thiophene Methoxy at C3, 4-methoxyphenyl at C2 Electron-donating (-OCH₃) Altered conjugation; reduced thermal stability compared to C4-substituted analogs

Key Findings :

  • The 4-methoxyphenyl group in the target compound enhances electron density at the thiophene ring, facilitating oxidative dimerization reactions for energy storage applications .
  • Bromophenyl substituents (e.g., in 3-bromo-4-(2-bromophenyl)thiophene) increase electrophilicity, enabling efficient cross-coupling with amines for drug candidates .
  • Positional isomerism (C2 vs. C4 substitution) affects conjugation and stability. For example, C2-substituted methoxy groups reduce thermal stability compared to C4-substituted analogs .

Physical Properties

Comparative physical properties highlight trends in molecular weight, density, and boiling points:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C) References
This compound 283.16 N/A N/A N/A
3-Bromo-4-[(4-bromothiophen-3-yl)methyl]thiophene 338.08 1.876 368.5 N/A
4-Bromo-2-(2-fluorophenyl)thiazole 258.11 N/A N/A N/A

Key Findings :

  • Brominated thiophenes with bulky substituents (e.g., 3-bromo-4-[(4-bromothiophen-3-yl)methyl]thiophene) exhibit higher density and boiling points due to increased molecular mass and van der Waals interactions .
  • Data gaps for the target compound suggest a need for further experimental characterization.

Reactivity in Catalytic Reactions

The substituent’s electronic profile dictates reactivity in cross-coupling reactions:

  • Suzuki Coupling : The target compound’s 4-methoxyphenyl group facilitates coupling with aryl boronic acids, yielding extended π-conjugated systems for optoelectronic materials .
  • C–N Coupling : 3-Bromo-4-(2-bromophenyl)thiophene undergoes efficient Pd-catalyzed coupling with amines, producing triazole derivatives with antimicrobial activity .

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-4-(4-methoxyphenyl)thiophene?

Answer:
The synthesis typically involves bromination of thiophene precursors and coupling reactions to introduce the 4-methoxyphenyl group. Key methods include:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling between a bromothiophene derivative and a boronic acid-substituted 4-methoxyphenyl group. This method ensures regioselective aryl-thiophene bond formation .
  • Direct Bromination : Using bromine or N-bromosuccinimide (NBS) with a catalyst (e.g., FeCl₃) to introduce bromine at the 3-position of the thiophene ring .
  • Functional Group Protection : Protecting reactive sites (e.g., methoxy groups) during synthesis using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .

Basic: Which spectroscopic and structural characterization techniques are critical for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments. For example, methoxy protons resonate at δ ~3.8 ppm, while thiophene protons show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₁H₉BrOS) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for confirming regiochemistry in brominated thiophenes. Example: Crystallographic data for related compounds are available in PubChem and Acta Crystallographica .

Basic: What are the typical reactivity patterns of this compound in cross-coupling reactions?

Answer:
The bromine atom at the 3-position is highly reactive in cross-coupling reactions:

  • Buchwald-Hartwig Amination : Reacts with amines to form C–N bonds, useful in medicinal chemistry for introducing pharmacophores .
  • Sonogashira Coupling : Forms C–C bonds with terminal alkynes, enabling conjugation with fluorescent tags for material science applications .
  • Grignard Reactions : Bromine can be displaced by organomagnesium reagents to introduce alkyl/aryl groups .

Advanced: How can researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?

Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) from conflicting studies. For example, Suzuki coupling yields may vary due to trace oxygen in solvents .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track reaction pathways and confirm intermediate structures .

Advanced: What strategies ensure regioselectivity in electrophilic substitution reactions involving this compound?

Answer:

  • Directing Effects : The methoxy group is ortho/para-directing, while bromine is meta-directing. Computational modeling (DFT) predicts preferred reaction sites .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines) to control substitution patterns .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitutions, enhancing selectivity .

Advanced: How can computational chemistry predict the reactivity or electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks. Example: The bromine atom lowers the LUMO, enhancing electrophilic reactivity .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide drug design. Structural data from X-ray crystallography (e.g., Acta Crystallographica) inform these simulations .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound in vitro?

Answer:

  • In-Vitro Assays : Start with cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to test inhibition of kinases or proteases, leveraging the compound’s aromatic structure for π-π interactions .
  • Safety Profiling : Conduct Ames tests for mutagenicity and measure IC₅₀ values to establish therapeutic windows .

Advanced: How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal conditions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic bromination steps .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities and adjust purification protocols (e.g., column chromatography gradients) .

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